molecular formula C6H9N4O2- B12347226 2-(2-Methyltetrazol-5-yl)butanoate

2-(2-Methyltetrazol-5-yl)butanoate

Cat. No.: B12347226
M. Wt: 169.16 g/mol
InChI Key: NITIPXZISMJGSW-UHFFFAOYSA-M
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Description

2-(2-Methyltetrazol-5-yl)butanoate is a compound belonging to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse applications in various fields such as medicine, agriculture, and material science due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyltetrazol-5-yl)butanoate typically involves the reaction of a nitrile group with diazomethane. One common method is the reaction of the silver salt of (2-methyltetrazol-5-yl)dinitromethane with cyanogen bromide, leading to the formation of 2-(2-methyltetrazol-5-yl)-2,2-dinitroacetonitrile . This compound can then undergo further reactions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyltetrazol-5-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include cyanogen bromide, diazomethane, and potassium hydroxide. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with diazomethane can yield a mixture of isomeric tetrazoles, which can be separated by column chromatography .

Mechanism of Action

The mechanism of action of 2-(2-Methyltetrazol-5-yl)butanoate involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 2-(2-Methyltetrazol-5-yl)butanoate include:

Uniqueness

What sets this compound apart from other similar compounds is its specific structural configuration and the presence of the butanoate group, which can influence its reactivity and applications. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C6H9N4O2-

Molecular Weight

169.16 g/mol

IUPAC Name

2-(2-methyltetrazol-5-yl)butanoate

InChI

InChI=1S/C6H10N4O2/c1-3-4(6(11)12)5-7-9-10(2)8-5/h4H,3H2,1-2H3,(H,11,12)/p-1

InChI Key

NITIPXZISMJGSW-UHFFFAOYSA-M

Canonical SMILES

CCC(C1=NN(N=N1)C)C(=O)[O-]

Origin of Product

United States

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